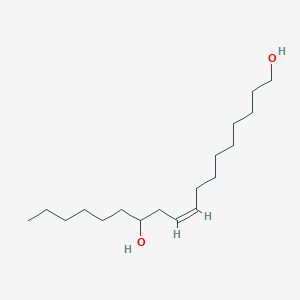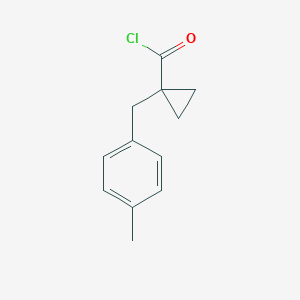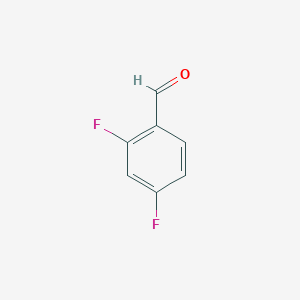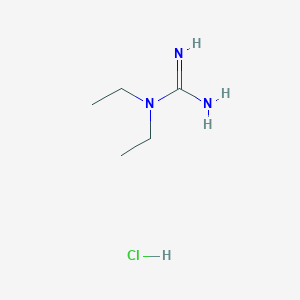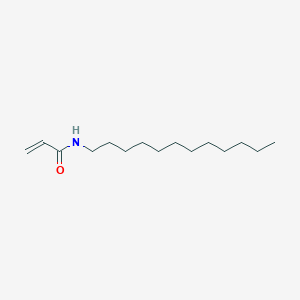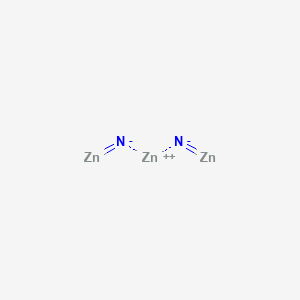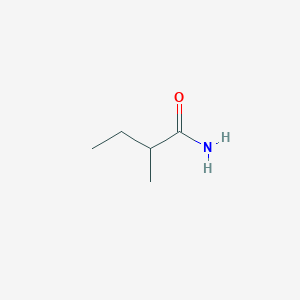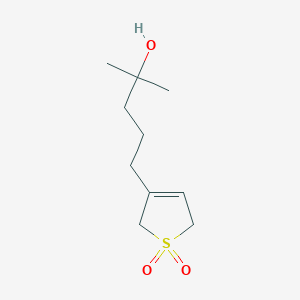
Myrcenol sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Myrcenol sulfone typically involves the reaction of thiophene derivatives with butanol under specific conditions. The process may include steps such as sulfonation, reduction, and purification to achieve the desired product. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), is essential for isolating and purifying the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Myrcenol sulfone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfone group to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions on the thiophene ring using halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Bromine, alkyl halides, and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
Myrcenol sulfone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Myrcenol sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog without the butanol side chain and sulfone group.
Thiophenol: Contains a phenol group instead of butanol.
Thiophene sulfone: Lacks the butanol side chain but has a sulfone group.
Uniqueness
Myrcenol sulfone is unique due to its combination of a thiophene ring, butanol side chain, and sulfone group.
Propriétés
Numéro CAS |
1135-22-4 |
|---|---|
Formule moléculaire |
C10H18O3S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
Clé InChI |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
SMILES canonique |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
| 1135-22-4 | |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




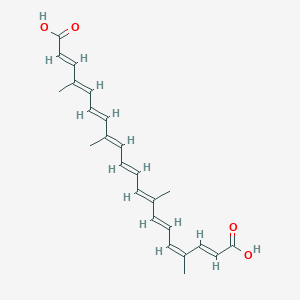
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)
